N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Triazole Moiety : The triazole ring is synthesized through a cyclization reaction involving 1H-pyrrole derivatives and appropriate phenyl sulfonamides.
- Acetylation : The introduction of the acetyl group on the phenyl ring is achieved through acetylation reactions using acetic anhydride or acetyl chloride.
- Final Coupling : The final compound is formed by coupling the triazole-sulfonamide intermediate with the acetylated phenyl derivative.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising potential for development as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HeLa | 15.3 |
The structure-activity relationship suggests that modifications on the phenyl and triazole rings significantly impact cytotoxicity.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies indicate strong binding affinity to targets such as:
- Topoisomerase II
- Cyclooxygenase (COX)
These interactions are critical for its observed biological activities.
Case Studies
In a recent case study published in MDPI, researchers synthesized several derivatives of this compound and assessed their biological activities. The study highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced antimicrobial and anticancer activities compared to their counterparts with electron-withdrawing groups .
Another study focused on the NH-acidity of related compounds, suggesting a correlation between increased acidity and enhanced biological activity, particularly in acetamides . This finding emphasizes the importance of functional group positioning in optimizing biological efficacy.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16(29)17-9-11-18(12-10-17)24-21(30)15-32-23-26-25-22(28(23)27-13-5-6-14-27)19-7-3-4-8-20(19)31-2/h3-14H,15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPTQPQPZGOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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